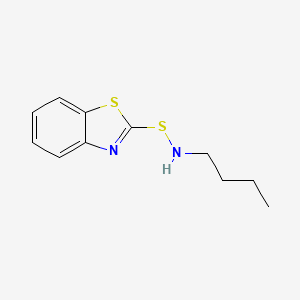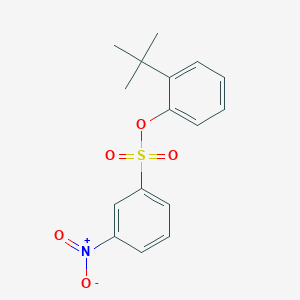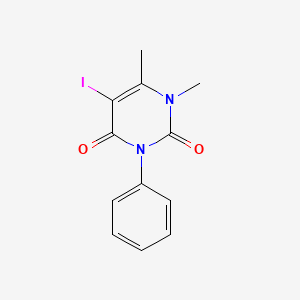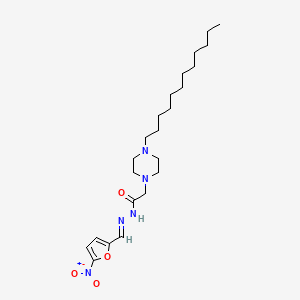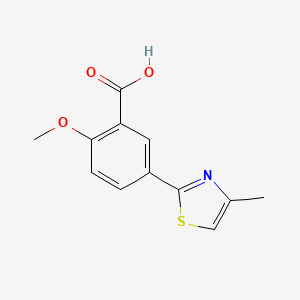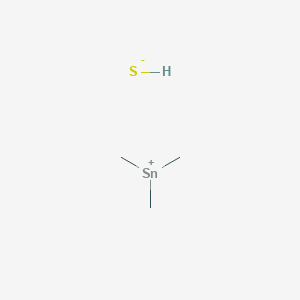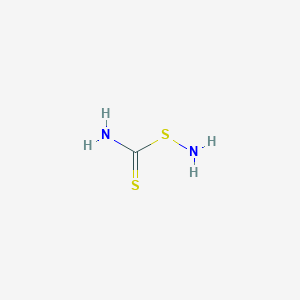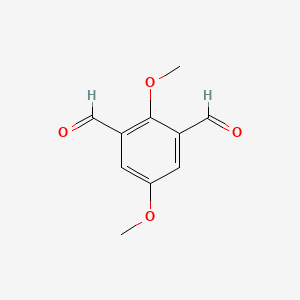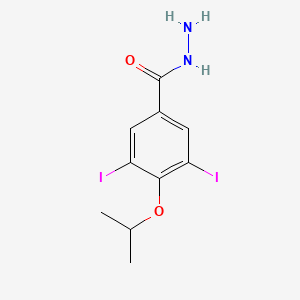
Benzoic acid, 3,5-diiodo-4-isopropoxy-, hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 3,5-diiodo-4-isopropoxy-, hydrazide: is an organic compound with the molecular formula C10H12I2N2O2. This compound is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by iodine atoms, and the hydrogen atom at position 4 is replaced by an isopropoxy group. The carboxylic acid group is converted to a hydrazide group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 3,5-diiodo-4-isopropoxy-, hydrazide typically involves the following steps:
Iodination: The starting material, 4-isopropoxybenzoic acid, undergoes iodination at positions 3 and 5 using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide.
Conversion to Hydrazide: The iodinated product is then converted to the hydrazide by reacting with hydrazine hydrate under reflux conditions.
Industrial Production Methods: This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzoic acid, 3,5-diiodo-4-isopropoxy-, hydrazide can undergo oxidation reactions, typically resulting in the formation of corresponding oxides.
Reduction: This compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The iodine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of benzoic acid derivatives with oxidized functional groups.
Reduction: Formation of reduced benzoic acid derivatives.
Substitution: Formation of substituted benzoic acid derivatives with various functional groups.
Scientific Research Applications
Chemistry:
- Used as a precursor in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
- Explored for its potential use in drug development, particularly for its hydrazide moiety, which is known to exhibit various pharmacological activities.
Industry:
Mechanism of Action
The mechanism of action of benzoic acid, 3,5-diiodo-4-isopropoxy-, hydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its hydrazide group. This interaction can lead to the inhibition or activation of these targets, resulting in various biological effects. The iodine atoms and isopropoxy group may also contribute to the compound’s overall activity by influencing its binding affinity and specificity .
Comparison with Similar Compounds
- Benzoic acid, 3,5-diiodo-4-propoxy-, hydrazide
- Benzoic acid, 4-hydroxy-3,5-dimethoxy-, hydrazide
- Benzoic acid, 2-hydroxy-3,5-diiodo-
Comparison:
- Benzoic acid, 3,5-diiodo-4-propoxy-, hydrazide: Similar structure but with a propoxy group instead of an isopropoxy group. This difference can affect the compound’s solubility and reactivity.
- Benzoic acid, 4-hydroxy-3,5-dimethoxy-, hydrazide: Contains methoxy groups instead of iodine atoms, leading to different chemical and biological properties.
- Benzoic acid, 2-hydroxy-3,5-diiodo-: The hydroxyl group at position 2 can significantly alter the compound’s reactivity and interaction with biological targets .
Conclusion
Benzoic acid, 3,5-diiodo-4-isopropoxy-, hydrazide is a versatile compound with potential applications in various scientific fields. Its unique structure allows it to participate in a wide range of chemical reactions, making it a valuable tool for researchers. Further studies are needed to fully understand its mechanism of action and to explore its potential in drug development and other industrial applications.
Properties
CAS No. |
24022-28-4 |
|---|---|
Molecular Formula |
C10H12I2N2O2 |
Molecular Weight |
446.02 g/mol |
IUPAC Name |
3,5-diiodo-4-propan-2-yloxybenzohydrazide |
InChI |
InChI=1S/C10H12I2N2O2/c1-5(2)16-9-7(11)3-6(4-8(9)12)10(15)14-13/h3-5H,13H2,1-2H3,(H,14,15) |
InChI Key |
DCVRENSZNGKLTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1I)C(=O)NN)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


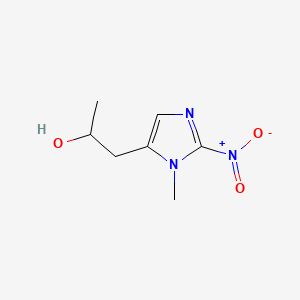

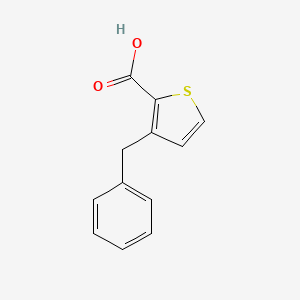
![2-[[4-(Dimethylamino)phenyl]methylideneamino]-5-ethoxyphenol](/img/structure/B14693921.png)
